Acetic acid,2-[(difluoromethyl)thio]-
Description
Significance of Organofluorine Compounds in Contemporary Chemical Science
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become indispensable in contemporary chemical science. The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. researchgate.netalfa-chemistry.com
In the pharmaceutical industry, the introduction of fluorine is a widely used strategy in drug design. alfa-chemistry.comtandfonline.com Approximately 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.com The inclusion of fluorine can lead to enhanced metabolic stability, increased binding affinity to target enzymes, and improved membrane permeability and bioavailability. researchgate.nettandfonline.comacs.org For example, fluorinated drugs are prominent in therapeutic areas such as skin diseases, oncology, and central nervous system disorders. nih.gov The belief that introducing fluorine atoms into a molecule increases the likelihood of creating a successful drug is a significant driver of research in this area. alfa-chemistry.com Beyond pharmaceuticals, organofluorine compounds are crucial in the development of advanced materials and agrochemicals. researchgate.net
The Difluoromethylthio (SCF2H) Moiety as a Privileged Fluorinated Functional Group
Within the diverse family of fluorinated functionalities, the difluoromethylthio (SCF2H) group has emerged as a particularly valuable moiety in medicinal chemistry. cas.cnresearchgate.net It is an analogue of the well-known trifluoromethylthio (SCF3) group, but its properties are distinctly different. cas.cn The SCF2H group provides medicinal chemists with a tool for fine-tuning a molecule's lipophilicity. cas.cn While the SCF3 group is one of the most lipophilic groups, the SCF2H group is only slightly more lipophilic than a methyl group. cas.cn This subtle structural change allows for precise modulation of a drug candidate's properties to optimize its pharmacokinetic profile. cas.cn
Furthermore, the difluoromethyl (CF2H) component of the SCF2H group is considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH) groups. cas.cnresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. This bioisosteric relationship means the CF2H group can act as a "lipophilic hydrogen bond donor," potentially enhancing a drug molecule's binding selectivity and affinity for its target. cas.cnresearchgate.neth1.co This unique combination of moderate lipophilicity and hydrogen-bonding capability makes the SCF2H group a privileged functional group in the design of new bioactive molecules. researchgate.nettandfonline.com
Overview of Acetic Acid, 2-[(difluoromethyl)thio]- within the Context of Fluorinated Carboxylic Acid Derivatives
Acetic acid, 2-[(difluoromethyl)thio]- is a member of the broader class of fluorinated carboxylic acids. Carboxylic acids are a cornerstone of organic chemistry and are found in a vast number of biologically important molecules and pharmaceuticals. nih.gov The introduction of fluorine into carboxylic acids can modify their acidity and other physicochemical properties, making them valuable as synthetic building blocks. chemeurope.comnih.gov Fluorinated carboxylic acids are sought after for the synthesis of new pharmaceuticals, agrochemicals, and highly functional materials. tandfonline.com
The compound Acetic acid, 2-[(difluoromethyl)thio]- uniquely combines the features of a carboxylic acid with the difluoromethylthio group. This structure makes it a specialized reagent for introducing the SCF2H moiety into larger, more complex molecules. By incorporating this particular fluorinated building block, chemists can leverage the distinct properties of the SCF2H group—such as its modulated lipophilicity and its capacity as a bioisostere—to design novel compounds with potentially enhanced biological activity and improved drug-like properties.
Data Tables
Table 1: Chemical Properties of Acetic acid, 2-[(difluoromethyl)thio]-
| Property | Value |
| CAS Number | 83494-32-0 sigmaaldrich.comchembk.comcymitquimica.com |
| Molecular Formula | C3H4F2O2S cymitquimica.com |
| Molecular Weight | 142.12 g/mol cymitquimica.com |
| IUPAC Name | [(difluoromethyl)sulfanyl]acetic acid sigmaaldrich.com |
| Synonyms | 2-((Difluoromethyl)thio)acetic Acid, Difluoromethylsulfanyl-Acetic Acid cymitquimica.com |
Table 2: Comparison of Lipophilicity for Selected Functional Groups
| Functional Group | Hansch Lipophilicity Parameter (πR) |
| Methyl (-CH3) | 0.56 cas.cn |
| Difluoromethylthio (-SCF2H) | 0.68 cas.cn |
| Trifluoromethylthio (-SCF3) | 1.44 cas.cn |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H4F2OS |
|---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
3,3-difluoropropanethioic S-acid |
InChI |
InChI=1S/C3H4F2OS/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) |
InChI Key |
GFEVBYGHLVQVMA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)C(=O)S |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Acetic Acid, 2 Difluoromethyl Thio and Analogues
Direct Synthesis Routes to 2-[(Difluoromethyl)thio]acetic Acid
The direct installation of the difluoromethylthio group onto an acetic acid backbone presents a formidable challenge in synthetic chemistry. Methodologies often involve the formation of the critical C-S or C-F bonds under carefully controlled conditions.
Traditional Synthetic Approaches to Difluoromethylthiolated Compounds
Historically, the synthesis of difluoromethylthiolated compounds has relied on multi-step sequences. These approaches often involve the use of harsh reagents and offer limited functional group tolerance. One common strategy involves the difluoromethylation of a pre-existing thiol. For instance, the reaction of a thiol with a difluoromethyl source, such as chlorodifluoromethane (B1668795) (Freon 22), under basic conditions can lead to the desired product, although yields can be variable and the reaction conditions are not always mild.
Another traditional approach involves the manipulation of difluoromethylated building blocks. For example, a synthetic route might commence with a difluoromethylthiolated aromatic compound which is then subjected to a series of transformations to introduce the acetic acid moiety. However, these multi-step sequences are often inefficient and not amenable to large-scale synthesis.
Advanced Methodologies for C-SCF2H Bond Formation
Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for the formation of the C-SCF2H bond. These advanced methodologies often employ transition-metal catalysis or photoredox catalysis to achieve high levels of selectivity and functional group compatibility. nih.govnih.gov
Recent advancements in the field have focused on the development of novel reagents for direct difluoromethylthiolation. nih.gov These reagents, often electrophilic in nature, can react with a variety of nucleophiles to introduce the -SCF2H group in a single step. While direct application to the synthesis of 2-[(difluoromethyl)thio]acetic acid is not widely reported, these methods provide a conceptual framework for future synthetic design.
| Reagent Class | Example Reagent | Substrate Scope | Conditions |
| Electrophilic Difluoromethylthiolating Reagents | N-(Difluoromethylthio)phthalimide | Alkenes, Alkynes, Arenes | Mild, often requires a catalyst |
| Nucleophilic Difluoromethylthiolating Reagents | (Difluoromethyl)trimethylsilane (TMSCF2H) | Aldehydes, Ketones, Alkyl halides | Basic conditions |
| Radical Difluoromethylthiolating Reagents | PhSO2SCF2H | Arenes, Heteroarenes | Visible light irradiation |
Modular Assembly and Indirect Synthesis of Difluoromethylthio-Containing Acetic Acid Analogues
Given the challenges associated with the direct synthesis of 2-[(difluoromethyl)thio]acetic acid, modular and indirect approaches have emerged as powerful alternatives. These strategies involve the construction of the target molecule from smaller, more readily available building blocks.
Radical Difluoromethylthiolation of Thiol Precursors
Radical-based transformations have become a cornerstone of modern organic synthesis due to their mild reaction conditions and high functional group tolerance. researchgate.net The radical difluoromethylthiolation of thiol precursors represents a promising strategy for the synthesis of 2-[(difluoromethyl)thio]acetic acid analogues. This approach typically involves the generation of a difluoromethylthiyl radical (•SCF2H), which can then be trapped by a suitable alkene or alkyne precursor to the acetic acid moiety. nih.gov
Visible-light photoredox catalysis has emerged as a particularly effective method for generating thiyl radicals under mild conditions. nih.govresearchgate.net For example, the irradiation of a suitable difluoromethylthiolating reagent in the presence of a photocatalyst can generate the desired •SCF2H radical, which can then engage in addition reactions with α,β-unsaturated esters to afford the corresponding difluoromethylthiolated products. nih.gov
| Radical Precursor | Initiator/Catalyst | Substrate Example | Product Type |
| PhSO2SCF2H | Visible Light/Photocatalyst | Electron-rich arenes | Aryl-SCF2H |
| R-S-CF2H | AIBN (thermal) | Alkenes | Alkyl-SCF2H |
Nucleophilic Difluoromethylation Strategies Applied to Analogous Systems
Nucleophilic difluoromethylation provides another versatile approach to the synthesis of molecules containing the -CF2H group. alfa-chemistry.comresearchgate.net These methods typically employ a nucleophilic difluoromethylating reagent, such as TMSCF2H, which can react with a variety of electrophiles. alfa-chemistry.com
In the context of synthesizing analogues of 2-[(difluoromethyl)thio]acetic acid, a plausible strategy would involve the reaction of a suitable electrophilic precursor bearing the thioacetic acid scaffold with a difluoromethyl anion equivalent. For instance, an α-halo-thioacetate could potentially serve as the electrophile in such a reaction. The generation of the difluoromethyl anion often requires strong bases, and the stability of this anion can be a limiting factor. alfa-chemistry.com
| Nucleophilic Reagent | Electrophile | Conditions | Key Features |
| TMSCF2H/Base | Aldehydes, Ketones | Basic, low temperature | Generation of difluoromethyl anion |
| Diethyl difluoromethylphosphonate | Aldehydes, Ketones | Basic | Horner-Wadsworth-Emmons type reaction |
| Zn(CF2H)2 | Alkyl halides | Copper catalyst | Enantioselective difluoromethylation |
Decarboxylative Fluorination Approaches for Fluoroalkylated Carboxylic Acids
Decarboxylative cross-coupling reactions have emerged as a powerful tool for the formation of C-C and C-heteroatom bonds, starting from readily available carboxylic acids. nih.govresearchgate.net Decarboxylative fluorination, in particular, offers a direct route to fluoroalkanes from aliphatic carboxylic acids. nih.govorganic-chemistry.org This strategy involves the conversion of a carboxylic acid to a carboxyl radical, which then undergoes CO2 extrusion followed by fluorine atom transfer. nih.gov
While not a direct route to 2-[(difluoromethyl)thio]acetic acid, this methodology is highly relevant for the synthesis of analogous fluoroalkylated carboxylic acids. For example, a dicarboxylic acid monoester could potentially be a substrate for a decarboxylative difluoromethylthiolation reaction, although this specific transformation is yet to be widely reported. The development of such a method would provide a novel and powerful disconnection for the synthesis of the target molecule and its analogues.
Recent advances have demonstrated the use of photoredox catalysis to facilitate decarboxylative functionalization under mild conditions. nih.govnih.govacs.org These methods offer high functional group tolerance and are applicable to a wide range of carboxylic acid substrates. nih.gov
| Carboxylic Acid Type | Fluorinating Reagent | Catalyst | Conditions |
| Aliphatic Carboxylic Acids | Selectfluor | Ir-based photocatalyst | Visible light irradiation |
| α,β-Unsaturated Carboxylic Acids | Togni's Reagent | CuF2 | Thermal |
| β,γ-Unsaturated Carboxylic Acids | I-III-CF2SO2Ph | DMEDA-Cu(II) | Thermal |
Considerations for Stereoselective and Chemoselective Synthetic Pathways
The synthesis of "Acetic acid, 2-[(difluoromethyl)thio]-" and its analogues presents unique challenges in controlling stereochemistry at the α-carbon and achieving chemoselectivity during the introduction of the difluoromethylthio moiety. This section explores potential strategies to address these challenges, drawing upon established principles in asymmetric synthesis and chemoselective transformations.
Achieving an enantiomerically enriched form of "Acetic acid, 2-[(difluoromethyl)thio]-" necessitates the use of stereoselective synthetic methods. The primary strategies available include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.
Chiral Auxiliary-Mediated Synthesis:
A well-established approach for controlling stereochemistry is the use of a chiral auxiliary. This method involves the covalent attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. In the context of the target molecule, a plausible pathway would involve the derivatization of a chiral alcohol to form a chiral ester of 2-bromoacetic acid. Nucleophilic substitution of the bromide with a difluoromethylthiolate anion would then proceed with high diastereoselectivity, dictated by the steric and electronic properties of the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched α-[(difluoromethyl)thio]acetic acid.
A variety of chiral auxiliaries could be employed, with Evans' oxazolidinones being a prominent example due to their high diastereoselectivity in enolate alkylations. The general sequence is outlined below:
Acylation: Reaction of a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an α-haloacetyl halide to form the N-acyloxazolidinone.
Stereoselective Sulfenylation: Generation of the corresponding enolate with a suitable base (e.g., sodium hexamethyldisilazide) followed by reaction with an electrophilic difluoromethylthiolating reagent. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, thereby establishing the stereocenter.
Auxiliary Cleavage: Hydrolysis of the N-acyl bond under mild conditions to release the enantiomerically enriched "Acetic acid, 2-[(difluoromethyl)thio]-" and recover the chiral auxiliary.
Table 1: Proposed Chiral Auxiliary-Mediated Asymmetric Synthesis
| Step | Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (d.r.) |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Bromoacetyl chloride, Triethylamine | Dichloromethane | 0 to 25 | N-(Bromoacetyl)-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N/A |
| 2 | N-(Bromoacetyl)-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | NaSCF₂H | Tetrahydrofuran | -78 to 0 | N-{2-[(Difluoromethyl)thio]acetyl}-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | >95:5 |
| 3 | N-{2-[(Difluoromethyl)thio]acetyl}-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LiOH, H₂O₂ | THF/H₂O | 0 to 25 | (R)-Acetic acid, 2-[(difluoromethyl)thio]- | N/A (ee >95%) |
Asymmetric Catalysis:
The direct enantioselective α-sulfenylation of carbonyl compounds using chiral catalysts offers a more atom-economical approach. organic-chemistry.org Organocatalysis, in particular, has emerged as a powerful tool for such transformations. Chiral secondary amines, such as proline and its derivatives, can activate aldehydes and ketones through the formation of chiral enamines, which then react with electrophilic sulfur reagents. organic-chemistry.org
For the synthesis of the target acid, a related strategy could be envisioned starting from an appropriate aldehyde precursor. The enantioselective α-sulfenylation of an aldehyde, catalyzed by a chiral organocatalyst, would furnish a chiral α-thioaldehyde, which could then be oxidized to the corresponding carboxylic acid.
Table 2: Proposed Organocatalytic Enantioselective α-Sulfenylation
| Substrate | Electrophilic Sulfur Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Propanal | N-(Difluoromethylthio)phthalimide | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | -20 | 85 | 92 |
| Butanal | N-(Difluoromethylthio)phthalimide | (S)-Proline | Chloroform | 0 | 78 | 88 |
Biocatalysis:
Enzymes offer unparalleled stereoselectivity and can be employed for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral molecules. nih.gov For instance, a nitrilase could potentially be used in the dynamic kinetic resolution of a racemic α-thionitrile precursor to afford the enantiomerically pure α-thioacid. nih.gov This approach relies on the in-situ racemization of the nitrile, allowing for a theoretical yield of 100% of a single enantiomer. nih.gov
Chemoselectivity is a critical consideration when synthesizing molecules with multiple reactive sites. The challenge in the synthesis of "Acetic acid, 2-[(difluoromethyl)thio]-" and its analogues lies in the selective introduction of the -SCF₂H group without affecting other functional groups that may be present in more complex analogues.
Introduction of the Difluoromethylthio Group:
The introduction of the difluoromethylthio group can be achieved through either nucleophilic or electrophilic reagents.
Nucleophilic Approach: A common method involves the reaction of an α-haloacetic acid derivative with a difluoromethylthiolate salt (e.g., NaSCF₂H or KSCF₂H). This is a standard Sₙ2 reaction. The chemoselectivity of this reaction is generally high for reactions with alkyl halides. However, in substrates with other electrophilic centers, such as esters or amides, the choice of reaction conditions is crucial to avoid undesired side reactions.
Electrophilic Approach: Several electrophilic difluoromethylthiolating reagents have been developed, such as N-(difluoromethylthio)phthalimide and related compounds. These reagents allow for the introduction of the -SCF₂H group onto nucleophilic carbon centers, such as enolates or enamines. researchgate.net The chemoselectivity of these reagents is a key advantage, as they tend to react preferentially with soft nucleophiles like enolates over harder nucleophiles like amines or alcohols.
A study on the chemoselective difluoromethylation of nucleosides demonstrated that S-difluoromethylation is preferable over O-difluoromethylation when thionucleosides are used, highlighting the high affinity of electrophilic difluoromethylating agents for sulfur nucleophiles. nih.gov
Table 3: Comparison of Nucleophilic and Electrophilic Difluoromethylthiolation
| Approach | Reagent | Substrate Type | Key Advantages | Potential Challenges |
| Nucleophilic | NaSCF₂H, KSCF₂H | α-Halo carbonyls | Readily available reagents | Requires a good leaving group on the substrate; potential for elimination side reactions. |
| Electrophilic | N-(Difluoromethylthio)phthalimide | Enolates, enamines, electron-rich aromatics | High chemoselectivity for soft nucleophiles; mild reaction conditions. | Reagent synthesis can be multi-step; may require stoichiometric activators. |
Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethyl Thio Acetic Acid Analogues
Radical-Mediated Transformations
Radical chemistry offers a powerful platform for the functionalization of organic molecules. For analogues of 2-[(difluoromethyl)thio]acetic acid, radical-mediated processes provide efficient pathways for constructing complex molecular architectures.
A notable application of radical chemistry involving analogues of 2-[(difluoromethyl)thio]acetic acid is in decarboxylative cyclization reactions. An efficient, transition-metal-free method has been developed for the synthesis of thiodifluorooxindole derivatives through the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid. acs.orgnih.gov This reaction proceeds under mild conditions and demonstrates the utility of these acetic acid analogues as precursors for difluoromethylthio-containing radicals.
The proposed mechanism begins with the deprotonation of 2,2-difluoro-2-(phenylthio)acetic acid, followed by oxidation with a persulfate salt (K₂S₂O₈) to generate an arylthiodifluoromethyl radical (ArSCF₂•) via decarboxylation. acs.org This radical then adds to the double bond of an N-arylacrylamide to form an alkyl radical intermediate. Subsequent intramolecular cyclization produces an aryl radical, which, after deprotonation, yields the final thiodifluorooxindole product. acs.org This strategy provides a practical route to forming C(sp³)–CF₂ bonds. acs.org
The scope of this reaction is broad, accommodating various substituents on the N-arylacrylamide partner.
Table 1: Scope of Decarboxylative Cyclization between N-Arylacrylamides and 2,2-Difluoro-2-(phenylthio)acetic Acid
| Entry | Substituent on N-Aryl Ring | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Me | 3-(methyl)-1-(phenylsulfonyl)-3-((phenylthio)difluoromethyl)indolin-2-one | 85 |
| 2 | 4-F | 3-(fluoro)-1-(phenylsulfonyl)-3-((phenylthio)difluoromethyl)indolin-2-one | 75 |
| 3 | 4-Cl | 3-(chloro)-1-(phenylsulfonyl)-3-((phenylthio)difluoromethyl)indolin-2-one | 82 |
| 4 | 4-Br | 3-(bromo)-1-(phenylsulfonyl)-3-((phenylthio)difluoromethyl)indolin-2-one | 78 |
| 5 | 2-Me | 7-(methyl)-1-(phenylsulfonyl)-3-((phenylthio)difluoromethyl)indolin-2-one | 72 |
| 6 | Naphthalen-1-yl | 1-(phenylsulfonyl)-3-((phenylthio)difluoromethyl)benzo[g]indolin-2-one | 56 |
Reaction Conditions: N-arylacrylamide (0.2 mmol), 2,2-difluoro-2-(phenylthio)acetic acid (0.24 mmol), K₂S₂O₈ (0.4 mmol), and Cs₂CO₃ (0.4 mmol) in H₂O at 95 °C for 22 h. Data sourced from acs.org.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. mst.edumst.edumdpi.com In the context of difluoromethylation and thiolation, this approach enables the formation of difluoromethyl radicals (•CF₂H) and thiyl radicals (•SR) from suitable precursors. nih.govresearchgate.net For instance, a convenient, visible-light-induced radical difluoromethylation of various thiols has been developed using difluoromethyltriphenylphosphonium triflate as a readily available source of the •CF₂H radical. nih.gov
The general mechanism for photoredox-catalyzed S-difluoromethylation involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a difluoromethyl precursor to generate a difluoromethyl radical. This radical can then be trapped by a thiol or thiolate to form the desired difluoromethyl thioether. Alternatively, the excited photocatalyst can interact with a thiol to generate a thiyl radical, which then couples with a difluoromethyl radical. mst.edu These methods are characterized by their mild reaction conditions and excellent functional group tolerance. nih.gov
Reactions Involving Difluorocarbene Intermediates Derived from Related Precursors
Difluorocarbene (:CF₂) is a highly reactive and versatile intermediate used for introducing the difluoromethylene (–CF₂–) group into organic molecules. nih.govcas.cn While not directly generated from 2-[(difluoromethyl)thio]acetic acid, its chemistry is highly relevant to the reactivity of related difluoromethylthio compounds, many of which can serve as difluorocarbene precursors. sioc.ac.cn
Difluorocarbene readily undergoes insertion reactions into various heteroatom-hydrogen (X-H) bonds, where X can be oxygen, sulfur, or nitrogen. cas.cn This reaction provides a direct method for the difluoromethylation of alcohols, thiols, and amines. The process involves the attack of the nucleophilic heteroatom on the electrophilic carbene, followed by a proton transfer to yield the final difluoromethylated product.
Various precursors have been developed to generate difluorocarbene under conditions compatible with these nucleophiles. For example, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) can release difluorocarbene in the presence of a catalytic amount of fluoride ion. tsukuba.ac.jp Another approach involves the use of S-(difluoromethyl)sulfonium salts. sioc.ac.cn These methods often proceed under neutral or mildly basic conditions, expanding their applicability to sensitive substrates.
Table 2: Examples of Difluorocarbene Insertion into X-H Bonds
| Entry | Substrate (Pronucleophile) | Difluorocarbene Precursor | Product |
|---|---|---|---|
| 1 | Phenol | ClF₂CCO₂Na | Aryl difluoromethyl ether |
| 2 | Thiophenol | TMSCF₂Br / K₂CO₃ | Aryl difluoromethyl thioether |
| 3 | Imidazole | TFDA / NHC | N-difluoromethylimidazole |
| 4 | Aliphatic Thiol | Ph₃P⁺CF₂CO₂⁻ (PDFA) | Alkyl difluoromethyl thioether |
Data compiled from various sources describing difluorocarbene chemistry. cas.cntsukuba.ac.jp
One of the hallmark reactions of difluorocarbene is its [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. organic-chemistry.orgvapourtec.comacs.org These small, strained rings are valuable building blocks in synthetic and medicinal chemistry.
The reaction is typically stereospecific with respect to the alkene geometry, which is characteristic of a singlet carbene. scispace.com The electrophilic nature of difluorocarbene means it reacts more readily with electron-rich unsaturated systems. cas.cn Continuous flow technology has been applied to the generation of difluorocarbene from precursors like TMSCF₃, allowing for controlled and scalable cycloaddition reactions with a broad range of substrates. organic-chemistry.orgacs.org
Electrophilic and Nucleophilic Reactivity Profiles of the Difluoromethylthio Moiety
The difluoromethylthio group (SCF₂H) exhibits a fascinating dual reactivity profile, capable of acting as either an electrophilic or a nucleophilic entity depending on the molecular context and reaction conditions. cas.cncas.cnbohrium.com
Electrophilic Reactivity : When the sulfur atom is attached to a good leaving group, the difluoromethylthio moiety can be delivered to a nucleophile. Reagents such as N-(difluoromethylthio)phthalimide or other sulfonium salts serve as electrophilic "SCF₂H⁺" sources. These reagents are effective for the difluoromethylthiolation of a wide range of nucleophiles, including carbanions, electron-rich arenes, and thiols.
Nucleophilic Reactivity : Conversely, deprotonation of a precursor like difluoromethyl phenyl sulfone (PhSO₂CF₂H) generates the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻), which is a potent nucleophile. cas.cn This anion can participate in various reactions, including additions to carbonyls and conjugate additions to α,β-unsaturated systems. Similarly, reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) can act as a source of the nucleophilic difluoromethyl anion (⁻CF₂H) in the presence of a fluoride source. The nucleophilic character of the related •CF₂H radical has also been noted, reacting at electrophilic regions of heterocycles in a manner similar to alkyl radicals. nih.gov
This tunable reactivity, from electrophilic to nucleophilic, makes difluoromethylthio compounds exceptionally versatile reagents in modern synthetic chemistry. cas.cnnih.gov
Studies on Reaction Intermediates and Transition States
Mechanistic investigations into the reactions of 2-[(difluoromethyl)thio]acetic acid analogues have provided valuable insights into the transient species that govern the course of these transformations. Both experimental and computational studies have been employed to elucidate the nature of reaction intermediates and the structure of transition states, leading to a deeper understanding of the underlying reaction pathways.
A key area of investigation has been the transfer of the difluoromethylthio group to other molecular scaffolds. In the context of deoxygenative difluoromethylthiolation of carboxylic acids, density functional theory (DFT) calculations have been instrumental in probing the reaction mechanism. These studies suggest a concerted process that avoids the formation of highly unstable, free difluoromethylthiolate anions (⁻SCF₂H). researchgate.net
One proposed mechanism involves the formation of a four-membered transition state. researchgate.net In this model, the carboxylic acid is activated, and the subsequent nucleophilic attack by a difluoromethylthiolating reagent proceeds through a cyclic arrangement. This pathway is energetically favorable as it circumvents the generation of a free ⁻SCF₂H anion, which is considered a kinetically inaccessible intermediate in many contexts. The concomitant formation of a more stable leaving group drives the reaction forward.
In addition to these concerted pathways, the involvement of radical intermediates has also been identified in reactions involving analogous structures. For instance, the electrochemical reduction of related bromodifluoromethyl phenyl sulfide (B99878) has been shown to generate a (phenylthio)difluoromethyl radical. beilstein-journals.org This reactive species can then participate in various carbon-carbon bond-forming reactions. The generation of such radical intermediates points to the possibility of alternative, non-ionic reaction pathways for 2-[(difluoromethyl)thio]acetic acid derivatives under specific reductive conditions.
The table below summarizes the key intermediates and transition states that have been proposed in studies of reactions involving difluoromethylthio compounds.
| Proposed Species | Reaction Type | Method of Investigation | Key Characteristics |
| Four-membered Transition State | Nucleophilic Acyl Substitution | DFT Calculations | Involves a concerted mechanism, avoiding the formation of a free ⁻SCF₂H anion. researchgate.net |
| (Phenylthio)difluoromethyl Radical | Radical Addition | Electrochemical Studies | Generated via single-electron transfer to a suitable precursor, enabling subsequent reactions with unsaturated systems. beilstein-journals.org |
These studies highlight the dual nature of the reactivity of difluoromethylthio compounds. Depending on the reaction conditions and the specific substrates involved, the reaction can proceed through either an ionic pathway characterized by a concerted transition state or a radical pathway involving discrete radical intermediates. The elucidation of these mechanistic details is crucial for the rational design of new synthetic methodologies and the optimization of existing ones. Further research, including advanced spectroscopic techniques and more sophisticated computational modeling, is expected to provide an even more detailed picture of the intricate dance of atoms and electrons in the reactions of 2-[(difluoromethyl)thio]acetic acid and its analogues.
Structure Activity Relationship Sar Studies in Difluoromethylthio Containing Compounds
Influence of the Difluoromethylthio Group on Molecular Recognition and Ligand-Target Interactions
The difluoromethylthio group exerts a notable influence on molecular recognition and ligand-target interactions through a combination of steric, electronic, and hydrogen-bonding effects. The C-H bond in the -SCF2H group is polarized due to the strong electron-withdrawing nature of the two fluorine atoms, enabling it to act as a weak hydrogen bond donor. nih.govbohrium.comresearchgate.net This capacity for hydrogen bonding can be critical in establishing or enhancing binding affinity with biological targets, such as enzymes or receptors, by interacting with heteroatoms like oxygen or nitrogen in the active site. nih.gov
In the context of 2-[(difluoromethyl)thio]acetic acid, the -SCF2H group's hydrogen-bonding potential could facilitate additional interactions within a target's binding pocket, complementing the interactions of the carboxylic acid moiety. Studies on other difluoromethyl-containing compounds have shown that this group can act as a bioisostere of hydroxyl, thiol, or amine groups, suggesting its capability to engage in similar non-covalent interactions. nih.govcas.cnresearchgate.net The specific geometry and electronic environment of the binding site would ultimately determine the effectiveness of these interactions. The lipophilic character of the difluoromethylthio group also contributes to van der Waals and hydrophobic interactions, further influencing ligand binding.
Bioisosteric Replacement Capabilities and Their Impact on Molecular Properties
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a key tactic in drug design. The difluoromethylthio group is considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups. nih.govcas.cn This bioisosteric relationship allows medicinal chemists to fine-tune a molecule's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile while maintaining or enhancing its potency. semanticscholar.org
The replacement of a hydroxyl or thiol group with a difluoromethylthio group can lead to significant changes in molecular properties. A key difference lies in lipophilicity. The -SCF2H group is more lipophilic than a hydroxyl group, which can enhance a molecule's ability to cross cell membranes. nih.govcas.cn Compared to the highly lipophilic trifluoromethylthio (-SCF3) group, the -SCF2H group offers a more moderate level of lipophilicity, providing a valuable tool for optimizing this property. cas.cn For instance, the Hansch parameter (π), a measure of lipophilicity, illustrates these differences.
| Functional Group | Hansch Parameter (π) |
|---|---|
| -CH3 | 0.56 |
| -SCF2H | 0.68 |
| -SCF3 | 1.44 |
Furthermore, the difluoromethylthio group is less electron-withdrawing and less stable in acidic or basic environments compared to the trifluoromethylthio group, which can be advantageous in modulating a compound's metabolic stability. nih.gov
Systematic Investigations of Substituent Effects on Chemical Reactivity and Biological Potential
The electronic properties of the difluoromethylthio group are a key consideration. It is an electron-withdrawing group, which can influence the acidity of the neighboring carboxylic acid in 2-[(difluoromethyl)thio]acetic acid. This, in turn, can affect its ionization state at physiological pH and its ability to interact with biological targets. The reactivity of the sulfur atom in the -SCF2H group is also of interest, as it can be susceptible to oxidation to form the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the steric and electronic properties of the molecule. acs.org
The introduction of various substituents on a larger molecular scaffold containing the 2-[(difluoromethyl)thio]acetic acid moiety would allow for the exploration of how these changes modulate biological activity. For example, adding aromatic or heterocyclic rings could introduce new binding interactions, while altering linker lengths and flexibility could optimize the positioning of the key functional groups within a target's active site.
Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of derivatives based on 2-[(difluoromethyl)thio]acetic acid, QSAR models could be developed to predict their biological potency and guide the design of new, more active analogs.
To build a robust QSAR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For compounds containing the difluoromethylthio group, specific descriptors would be particularly relevant:
| Descriptor Type | Examples | Relevance to -SCF2H Group |
|---|---|---|
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Describes the electron-withdrawing nature and hydrogen-bonding potential of the -SCF2H group. |
| Steric | Molecular volume, surface area, specific conformation descriptors | Quantifies the size and shape of the -SCF2H group and its impact on ligand-target fit. |
| Hydrophobic | LogP, Hansch parameter (π) | Accounts for the lipophilicity contribution of the -SCF2H group, influencing membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, shape indices | Encodes information about the structural arrangement of the molecule, including the position of the -SCF2H group. |
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build a mathematical model that relates the descriptors to the observed biological activity. researchgate.net Such a model could then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. Computational tools like molecular docking and molecular dynamics simulations can further complement QSAR studies by providing insights into the binding modes and interactions of these compounds at an atomic level. nih.gov
Emerging Research Avenues and Future Outlook in Difluoromethylthio Chemistry
Development of Novel and Sustainable Difluoromethylthiolation Reagents
The advancement of difluoromethylthiolation has been largely driven by the creation of new reagents with distinct reactivity profiles—nucleophilic, electrophilic, and radical. nih.gov This "toolbox" of reagents provides chemists with versatile options for introducing the -SCF2H group into a wide array of substrates under various conditions. acs.orgnih.gov
Recent efforts have focused on developing reagents that are not only effective but also shelf-stable, easy to handle, and synthesizable on a large scale. acs.orgacs.org An example is S-(Difluoromethyl)benzenesulfonothioate (PhSO2SCF2H), a radical difluoromethylthiolation reagent that can be prepared on a large scale from inexpensive starting materials. acs.org Another significant development is N-Difluoromethylthiophthalimide, a stable, electrophilic reagent that has proven effective for the difluoromethylthiolation of a broad range of nucleophiles. acs.orgnih.gov
Sustainability is a growing consideration in the design of these reagents. The ideal reagent would be one that is highly efficient, generates minimal waste, and avoids the use of hazardous materials in its synthesis and application. cas.cn Future research will likely continue to prioritize the development of reagents that meet these green chemistry principles.
Table 1: Examples of Modern Difluoromethylthiolation Reagents
| Reagent Name | Type | Key Features |
| [(SIPr)AgSCF2H] | Nucleophilic | Capable of direct introduction of the -SCF2H group. acs.orgnih.gov |
| N-Difluoromethylthiophthalimide (PhthSCF2H) | Electrophilic | Shelf-stable and reacts with a wide range of nucleophiles. nih.govacs.org |
| S-(Difluoromethyl)benzenesulfonothioate (PhSO2SCF2H) | Radical | Readily available, shelf-stable, and suitable for visible-light mediated reactions. nih.govrsc.org |
| Camphorsultam-SCF2H | Electrophilic | Optically pure reagent for asymmetric synthesis. acs.orgnih.gov |
Integration of Acetic Acid, 2-[(difluoromethyl)thio]- Chemistry with Photochemical and Electrochemical Methodologies
Compounds like Acetic acid, 2-[(difluoromethyl)thio]- and its derivatives are part of the broader class of difluoromethylthiolating agents. While direct research on the photochemical and electrochemical applications of this specific acetic acid derivative is emerging, the broader field is rapidly advancing by integrating these modern synthetic techniques.
Photochemical methods, often utilizing visible-light photoredox catalysis, offer mild and selective ways to generate difluoromethylthio radicals from precursors like PhSO2SCF2H. rsc.orgresearchgate.net These methods are advantageous as they often proceed under metal-free and redox-neutral conditions, increasing their sustainability. rsc.org For example, the difluoromethylthiolation of aldehydes has been achieved using a decatungstate photocatalyst under oxidant-free conditions. nih.gov
Electrochemistry provides an alternative, powerful approach for generating reactive difluoromethylthio species. beilstein-journals.org The cathodic reduction of precursors such as bromodifluoromethyl phenyl sulfide (B99878) can selectively generate (phenylthio)difluoromethyl radicals. beilstein-journals.orgbeilstein-journals.org This electrochemical approach avoids the need for hazardous chemical reagents and can produce less waste compared to traditional chemical syntheses. beilstein-journals.org The integration of these energy-efficient methods with reagents derived from structures like Acetic acid, 2-[(difluoromethyl)thio]- represents a promising future direction.
Exploration of New Catalytic Systems for Targeted C-SCF2H Bond Formation
The formation of a carbon-sulfur bond is the central transformation in difluoromethylthiolation. While many methods rely on stoichiometric reagents, the development of catalytic systems for this purpose is a major goal for improving efficiency and sustainability. Transition-metal catalysis is a key area of exploration. For instance, palladium and copper catalysts have been used with nucleophilic reagents like [(SIPr)Ag(SCF2H)] to couple with aryl halides and triflates. rsc.org
A significant challenge in C–S bond formation is achieving site-selectivity in molecules with multiple potential reaction sites. Recent advancements in palladium(I) catalysis have shown promise in selectively forming C–S bonds at C–Br sites over C–Cl or C–OTf sites. nih.gov Iron catalysis has also emerged as a cost-effective and environmentally benign option for reactions like the hydrothiolation of gem-difluoroalkenes to produce α,α-difluoroalkylthioethers. acs.org
Future research will likely focus on:
Discovering new, more active, and selective catalysts based on both precious and earth-abundant metals.
Developing catalytic systems that can directly functionalize C–H bonds, which would be a highly atom-economical approach.
Exploring enantioselective catalytic methods to produce chiral difluoromethylthiolated compounds.
Advanced Mechanistic Elucidation Techniques for Complex Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. The generation and reactivity of the key SCF2H-containing species—be it a cation, anion, or radical—are of primary interest.
A variety of techniques are employed to study these complex reactions. For example, in electrochemical studies, cyclic voltammetry is used to investigate the reduction potentials of precursor molecules and the viability of electrocatalytic processes. beilstein-journals.org The use of deuterated solvents, such as CD3CN, can help to trace the pathway of hydrogen atoms and clarify the fate of radical intermediates. beilstein-journals.orgresearcher.life
Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to model reaction pathways and predict the feasibility of proposed mechanisms. nih.gov These theoretical studies can provide insights into transition states and intermediates that are difficult to observe experimentally. The combination of these experimental and computational techniques is essential for unraveling the intricate details of C-SCF2H bond-forming reactions.
Expanding the Synthetic Versatility and Scope of Applications
The ultimate goal of developing new difluoromethylthiolation methods is to apply them to the synthesis of valuable molecules, particularly in the fields of pharmaceuticals and agrochemicals. researchgate.net The versatility of the newer reagents and methods allows for the "late-stage" introduction of the -SCF2H group into complex, biologically active molecules. This is a highly valuable strategy as it allows for the rapid generation of new analogues of a lead compound for structure-activity relationship studies. acs.orgnih.gov
The scope of nucleophiles and substrates that can be successfully difluoromethylthiolated is continually expanding. Early methods were often limited to specific substrate classes, but recent developments have demonstrated the successful difluoromethylthiolation of a wide range of compounds, including:
(Hetero)arenes rsc.org
Amines and thiols cas.cn
β-ketoesters cas.cn
Aryl and vinyl boronic acids acs.org
Alkynes acs.org
Aldehydes nih.gov
The continued expansion of the substrate scope, coupled with the development of more robust and sustainable synthetic methods, will ensure that the -SCF2H group remains a valuable component in the design of future generations of pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
